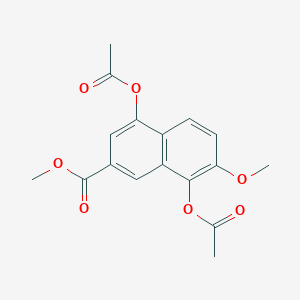
4-(Acetyloxy)-7-bromo-2-naphthalenecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, an acetyloxy group at the 4th position, and an ethyl ester group attached to the carboxylic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification is achieved by reacting the brominated product with ethanol in the presence of a strong acid catalyst like sulfuric acid. Finally, the acetyloxy group is introduced through acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution.
Major Products:
Oxidation: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-.
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and acetyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, ethyl ester.
- 2,6-Naphthalenedicarboxylic acid.
Comparison:
Structural Differences: The presence of different substituents such as methoxy, dimethylamino, or additional carboxylic acid groups distinguishes these compounds from 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester.
Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents. For example, the presence of a dimethylamino group may enhance nucleophilicity, while additional carboxylic acid groups can increase acidity.
Applications: While all these compounds have applications in organic synthesis and industrial processes, their specific uses may differ based on their unique properties. For instance, 2,6-Naphthalenedicarboxylic acid is a precursor to high-performance polyesters, whereas 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-, ethyl ester is more commonly used in medicinal chemistry research.
Propiedades
IUPAC Name |
ethyl 4-acetyloxy-7-bromonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-3-19-15(18)11-6-10-7-12(16)4-5-13(10)14(8-11)20-9(2)17/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFZSWKPMANEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443878 |
Source


|
| Record name | Ethyl 4-(acetyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178877-00-4 |
Source


|
| Record name | Ethyl 4-(acetyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
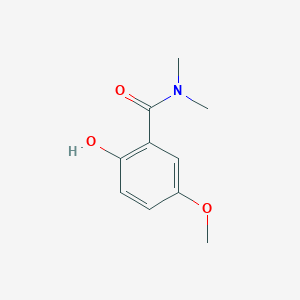

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
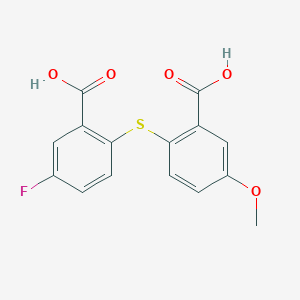
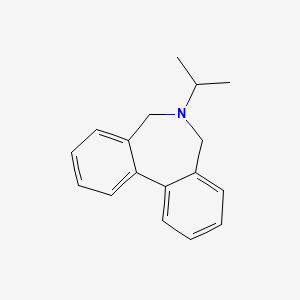
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
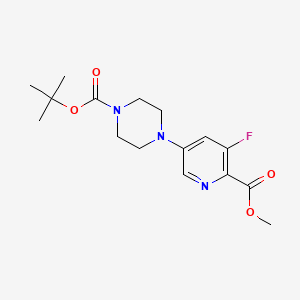


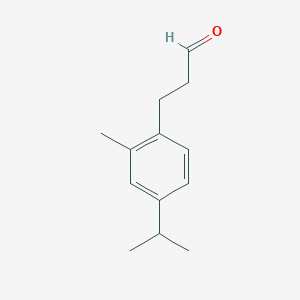

![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)

